2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-2-4-6(9-5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJFGDUOKKSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(6-methylpyridin-2-yl)oxamic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-methylpyridin-2-yl)oxamic acid is a derivative of oxamic acid featuring a 6-methylpyridine substituent on the amide nitrogen. While not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, expected characterization data, and a discussion of its potential applications, with a focus on its role as a potential enzyme inhibitor.
The core structure, oxamic acid, is a known inhibitor of lactate dehydrogenase (LDH), an enzyme of considerable interest in oncology and metabolic diseases.[1][2][3] The incorporation of the 6-methylpyridine moiety can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and may confer specificity for different enzyme isoforms or introduce new biological activities. Pyridine derivatives are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions.[4][5]
This technical guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of N-(6-methylpyridin-2-yl)oxamic acid and its analogues.
Chemical Identity: IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid .
Common synonyms include:
-
N-(6-methylpyridin-2-yl)oxamic acid
-
N-(6-methyl-2-pyridyl)oxamic acid
-
2-((6-methyl-2-pyridinyl)amino)-2-oxoacetic acid
For clarity and consistency, the IUPAC name will be used throughout this guide. A closely related, non-methylated analogue is N-(2-Pyridinyl)oxamic acid (CAS 13120-39-3).[6][7]
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Expected to be a solid | Based on similar oxamic acid derivatives. |
| Melting Point | >190 °C (with decomposition) | N-(2-Pyridyl)oxamic acid has a melting point of 196-198 °C.[8] |
| Solubility | Slightly soluble in DMSO and methanol; likely soluble in aqueous base. | Based on N-(2-Pyridyl)oxamic acid.[8] |
| pKa | ~2-3 (carboxylic acid), ~3-4 (pyridinium ion) | Estimated based on the respective functional groups. |
Synthesis of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid
A robust and reliable method for the synthesis of N-substituted oxamic acids involves the reaction of a primary amine with an oxalyl chloride derivative or a dialkyl oxalate.[9][10] Given the commercial availability of 2-amino-6-methylpyridine, two primary synthetic routes are proposed.
Method 1: Reaction with Ethyl Oxalyl Chloride
This method offers a direct and often high-yielding route to the desired oxamic acid. The reaction proceeds via nucleophilic acyl substitution.
Materials:
-
2-Amino-6-methylpyridine (CAS: 1824-81-3)
-
Ethyl oxalyl chloride (CAS: 4755-77-5)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or hexanes for precipitation/crystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Ethyl Oxalyl Chloride: Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation of Intermediate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Isolation of Final Product: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid. The product can be further purified by recrystallization.
Diagram of Synthetic Workflow (Method 1)
Caption: Synthetic workflow for Method 1.
Method 2: Reaction with Diethyl Oxalate followed by Hydrolysis
This two-step procedure is an alternative that avoids the use of the more reactive and moisture-sensitive ethyl oxalyl chloride.
Materials:
-
2-Amino-6-methylpyridine (CAS: 1824-81-3)
-
Diethyl oxalate (CAS: 95-92-1)
-
Ethanol or another suitable high-boiling solvent
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and a large excess of diethyl oxalate (5-10 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The excess diethyl oxalate also serves as the solvent. Monitor the formation of the intermediate ethyl ester by TLC.
-
Isolation of Intermediate Ester: After cooling, remove the excess diethyl oxalate under reduced pressure (distillation). The crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of NaOH or KOH (1.5-2.0 eq). Heat the mixture to reflux for 1-2 hours or until the hydrolysis is complete.
-
Isolation of Final Product: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Diagram of Synthetic Workflow (Method 2)
Caption: Synthetic workflow for Method 2.
Characterization of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group, the aromatic protons of the pyridine ring, the amide proton, and the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.4-2.6 | singlet (s) | 3H |
| Pyridine-H (aromatic) | ~6.8-8.2 | multiplet (m) | 3H |
| N-H (amide) | ~9.0-11.0 | broad singlet (br s) | 1H |
| COOH | ~12.0-14.0 | broad singlet (br s) | 1H |
Note: Chemical shifts are solvent-dependent. The amide and carboxylic acid protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ | ~20-25 |
| Pyridine-C (aromatic) | ~110-160 |
| C=O (amide) | ~158-162 |
| C=O (carboxylic acid) | ~160-165 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | 3300-2500 (broad) |
| N-H (amide) | 3300-3100 |
| C=O (amide and carboxylic acid) | 1750-1650 (strong, likely two distinct or overlapping bands) |
| C=N, C=C (aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 181.06
-
Expected [M-H]⁻: 179.05
Potential Applications in Drug Development
Inhibition of Lactate Dehydrogenase (LDH)
Oxamic acid and its derivatives are well-established competitive inhibitors of lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate.[1][2] Elevated LDH activity is a hallmark of many cancers, where it plays a crucial role in the Warburg effect, allowing for rapid ATP production through glycolysis even in the presence of oxygen.[3] By inhibiting LDH, oxamate analogues can disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.[1]
2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, as an oxamic acid derivative, is a prime candidate for LDH inhibition. The 6-methylpyridine moiety can potentially enhance binding to the active site of LDH or improve pharmacokinetic properties compared to the parent oxamic acid.
Diagram of Lactate Dehydrogenase Inhibition
Caption: Proposed mechanism of LDH-A inhibition.
Other Potential Biological Activities
Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The incorporation of a pyridine ring into the oxamic acid scaffold could lead to novel compounds with a dual mechanism of action or entirely new therapeutic applications. Further screening of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid in various biological assays is warranted to explore its full therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of N-(6-methylpyridin-2-yl)oxamic acid, including its IUPAC nomenclature, predicted physicochemical properties, detailed synthetic protocols, and expected characterization data. The potential of this compound as a lactate dehydrogenase inhibitor for applications in oncology and other metabolic diseases has been highlighted. The synthetic routes and characterization data presented herein provide a solid foundation for researchers to synthesize and further investigate the biological activities of this promising molecule and its analogues.
References
- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. 2023 Mar 10.
- Organic Syntheses Procedure. Organic Syntheses.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- Synthesis - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions.
- Oxamic acid (Oxamidic acid) | LDH-A Inhibitor. MedchemExpress.com.
- Lactate Dehydrogenase | Inhibitors | MedChemExpress. MedChemExpress.
- Synthesis of 2-amino-6-methylpyridine - PrepChem.com. PrepChem.com.
- QSAR studies on enzyme inhibitors. Scilit.
- Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. 2025 May 20.
- Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. PMC. 2022 Oct 13.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. 2014 Dec 15.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- LACTATE DEHYDROGENASE INHIBITION WITH OXAM
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- Can I protect acid of amino acid by oxallyl Chloride? if yes, How?.
- Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
- N-(2-Pyridinyl)oxamic Acid | CAS Number 13120-39-3. Klivon.
- N-(2-Pyridyl)oxamic Acid | CAS 13120-39-3 | SCBT. Santa Cruz Biotechnology.
- Oxamic acid(471-47-6) 1H NMR spectrum. ChemicalBook.
- N-(2-Pyridyl)oxamic Acid. LookChem.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. 2023 Feb 13.
- US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- 1H, 13C, and 15N NMR spectra of some pyridazine deriv
- Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. 2020 Nov 15.
- Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes | Request PDF.
- Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. PubMed. 2006 Aug 15.
- Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S. Arabian Journal of Chemistry. 2024 Apr 20.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents..
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells | Oncotarget [oncotarget.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. N-(2-Pyridyl)oxamic Acid | CAS 13120-39-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Difference between pyridyl oxamic acid and pyridyl glycine derivatives
Comparative Analysis of Electronic Architecture, Synthetic Pathways, and Target Engagement
Executive Summary
In the design of bioactive heterocycles, the distinction between Pyridyl Oxamic Acid (POA) and Pyridyl Glycine (PG) derivatives represents a fundamental divergence in chemotype strategy. While both share a pyridine core and a carboxylate tail, they function as distinct pharmacophores.
POA derivatives are primarily electrophilic metal-chelating warheads , utilized extensively to inhibit Fe(II)/2-oxoglutarate-dependent dioxygenases (e.g., JmjC histone demethylases). In contrast, PG derivatives function as zwitterionic scaffolds or glutamate isosteres , serving as peptidomimetics or modulators of excitatory neurotransmission (NMDA/AMPA receptors).
This guide dissects the causal structure-activity relationships (SAR) that dictate why a medicinal chemist chooses one over the other.
Part 1: Structural & Electronic Architecture
The core difference lies in the linker connecting the pyridine ring to the carboxylate moiety: an oxalyl amide (POA) versus a methylene amine (PG). This single modification alters the pKa, planarity, and metal-binding capability.
Electronic Divergence
| Feature | Pyridyl Oxamic Acid (POA) | Pyridyl Glycine (PG) |
| Linker Structure | ||
| Hybridization | ||
| Acidity (pKa) | Acidic carboxyl (~2.0); Non-basic N | Zwitterionic; Basic amine (~5-6), Acidic carboxyl |
| H-Bonding | Strong Donor (NH) & Acceptor (CO) | Donor (NH/NH2+) & Acceptor (COO-) |
| Metal Chelation | Bidentate ( | Weak/Tridentate (depends on substitution) |
| Permeability | Moderate (Polar Surface Area high) | Low (Zwitterionic at pH 7.4) |
The "Facial Triad" Mimicry
POA derivatives are designed to mimic 2-oxoglutarate (2-OG) , the co-substrate for JmjC demethylases. The oxamic acid moiety provides a bidentate ligand that chelates the active site Fe(II) in a specific geometry, displacing the co-factor and locking the enzyme.
PG derivatives, lacking the planar carbonyl adjacent to the amine, fail to stabilize this specific Fe(II) geometry effectively. Instead, they mimic the glutamate neurotransmitter, interacting with arginine-rich pockets in GPCRs or ion channels.
Part 2: Mechanism of Action & Target Engagement
Pathway Visualization: JmjC Inhibition (POA) vs. Receptor Binding (PG)
The following diagram illustrates the divergent biological pathways. POA locks the epigenetic "eraser" enzymes, while PG modulates synaptic transmission.
Caption: Divergent pharmacological pathways. POA targets metalloenzymes via chelation; PG targets receptors via electrostatic recognition.
Part 3: Synthetic Methodologies
As a scientist, selecting the correct synthetic route is critical to avoid side reactions (e.g., over-alkylation in PG synthesis or bis-oxamide formation in POA synthesis).
Synthesis of Pyridyl Oxamic Acid (Acylation)
The synthesis relies on Nucleophilic Acyl Substitution .
-
Reagents: 2-Aminopyridine + Diethyl Oxalate (or Ethyl Oxalyl Chloride).
-
Critical Control: Temperature must be kept low (
C to RT) to favor the mono-amide over the thermodynamically stable bis-amide (oxanilide).
Synthesis of Pyridyl Glycine (Reductive Amination/Alkylation)
The synthesis relies on C-N Bond Formation .
-
Route A (Alkylation): 2-Aminopyridine + Ethyl Bromoacetate + Base (
).-
Risk: Poly-alkylation (formation of quaternary ammonium salts).
-
-
Route B (Reductive Amination): 2-Aminopyridine + Glyoxylic Acid + Reducing Agent (
).-
Benefit: Selectivity for mono-alkylation.
-
Synthetic Workflow Diagram
Caption: Divergent synthetic routes. Acylation yields the oxamic acid scaffold; reductive amination yields the glycine scaffold.
Part 4: Experimental Protocols
Protocol: Synthesis of N-(2-Pyridyl) Oxamic Acid
Objective: Create a JmjC inhibitor precursor.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under Argon.
-
Reactants: Dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM (
M). Add Triethylamine (1.2 eq). -
Addition: Cool to
C. Dropwise add Ethyl Oxalyl Chloride (1.1 eq) over 30 minutes. Note: Rapid addition causes exotherms that favor side products. -
Workup: Stir at RT for 4 hours. Quench with sat.
. Extract with DCM. -
Hydrolysis: Dissolve the ester intermediate in THF:H2O (3:1). Add LiOH (2.0 eq). Stir 1 hr. Acidify to pH 3 with 1M HCl.
-
Purification: The product often precipitates upon acidification. Filter and recrystallize from Ethanol.
Protocol: AlphaScreen Assay for KDM Inhibition (POA)
Objective: Validate the oxamic acid derivative against a Histone Demethylase (e.g., KDM4A).
-
Principle: Competition between the biotinylated histone peptide (substrate) and the inhibitor for the enzyme. Detection via donor/acceptor beads.
-
Mix: Incubate KDM4A enzyme (5 nM), Biotin-H3K9me3 peptide (50 nM), and Fe(II)/Ascorbate in assay buffer.
-
Inhibitor: Add serial dilutions of N-(2-Pyridyl) Oxamic Acid.
-
Reaction: Initiate with 2-Oxoglutarate (
concentration). Incubate 60 min at RT. -
Detection: Add AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads (recognizing the product antibody).
-
Readout: Measure signal at 520-620 nm. A decrease in signal indicates inhibition (less demethylated product formed).
Part 5: Pharmacokinetics & Liability Analysis
When selecting between these scaffolds for drug candidates, consider the following liabilities:
| Parameter | Pyridyl Oxamic Acid | Pyridyl Glycine |
| Metabolic Stability | High. Amides are generally stable, though amidases may cleave the oxalyl group. | Moderate. The secondary amine is susceptible to N-dealkylation or oxidation. |
| Cell Permeability | Moderate. The carboxylic acid is ionized at pH 7.4, limiting passive diffusion unless esterified (prodrug). | Low. The zwitterionic nature (Amine+ / Carboxyl-) creates a high desolvation penalty. |
| Toxicity | Metal Stripping. High affinity for Fe(II) can lead to off-target inhibition of other metalloenzymes (e.g., CYP450). | Excitotoxicity. Structural similarity to glutamate may cause off-target activation of NMDA receptors if not substituted. |
Expert Insight: The "Ester Prodrug" Strategy
For both scaffolds, cellular activity is often poor due to the charged carboxylate. A standard medicinal chemistry tactic is to mask the acid as an ethyl or isopropyl ester .
-
POA-Ester: Rapidly hydrolyzed by intracellular esterases to release the active chelator.
-
PG-Ester: Improves BBB penetration, critical for CNS targets.
References
-
Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds. Source: National Institutes of Health (NIH) / PMC Context: Discusses the structural requirements for JmjC inhibition, including the necessity of bidentate chelation similar to oxamic acid derivatives.
-
Glutamate release inhibiting properties of the novel mGlu(5) receptor antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP). Source: PubMed Context: Establishes the role of pyridine derivatives in glutamate receptor modulation, contrasting with the enzyme inhibition of POA.
-
Direct Synthesis of Pyridine Derivatives. Source: Organic Chemistry Portal Context: Provides background on the synthetic manipulation of pyridine rings, relevant for attaching glycine/oxamic tails.
-
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: PMC - NIH Context: broad SAR analysis of pyridine derivatives, supporting the electronic arguments made in Section 1.
Strategic Guide: 2-Amino-6-Methylpyridine Oxoacetic Acid Derivatives
Synthesis, Scaffold Mechanics, and Pharmacological Profiling[1]
Part 1: Executive Overview & Chemical Identity
The reaction between 2-amino-6-methylpyridine and oxoacetic acid equivalents (such as ethyl glyoxylate or ethyl 2-chloro-2-oxoacetate) generates one of the most privileged scaffolds in modern medicinal chemistry: the 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid core.
While the open-chain intermediate—(6-methylpyridin-2-yl)amino-oxoacetic acid—exists, it is thermodynamically driven toward cyclodehydration. Consequently, for drug development professionals, this topic represents the gateway to Imidazo[1,2-a]pyridine-3-carboxylates , a structural class acting as bioisosteres for purines and quinolines. These derivatives are critical in the development of P2X3 antagonists (cough/pain) , QcrB inhibitors (Tuberculosis) , and GABA-A modulators .
This guide details the strategic synthesis, regiochemical challenges imposed by the 6-methyl group, and the pharmacological validation of this scaffold.
Part 2: Chemical Synthesis & Regioselectivity
The Steric Challenge
Unlike unsubstituted 2-aminopyridine, the 6-methyl group in 2-amino-6-methylpyridine introduces significant steric hindrance adjacent to the ring nitrogen (N1). This dictates the reaction pathway.
-
Standard Pathway: Attack by the ring nitrogen (N1) on the electrophile (oxoacetate).
-
The Constraint: The 6-methyl group retards N1-alkylation, requiring optimized solvents (high dielectric constant) or Lewis acid catalysis to drive the reaction to completion and prevent exocyclic N-alkylation byproducts.
Optimized Synthetic Protocol: One-Pot Cyclocondensation
Objective: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.
Reagents:
-
Substrate: 2-Amino-6-methylpyridine (1.0 equiv)
-
Electrophile: Ethyl 2-chloro-2-oxoacetate (1.1 equiv)
-
Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-6-methylpyridine in anhydrous DME (0.5 M concentration) under an inert argon atmosphere. Note: DME is preferred over ethanol here to elevate reflux temperature if kinetics are sluggish due to the 6-methyl steric bulk.
-
Addition: Add NaHCO₃ solid directly to the solution.
-
Electrophile Introduction: Dropwise addition of Ethyl 2-chloro-2-oxoacetate at 0°C. The exotherm must be controlled to favor N1 attack over exocyclic amine attack.
-
Cyclization: Warm to room temperature, then reflux (85°C) for 4–6 hours. Monitoring by TLC/LC-MS should show the disappearance of the intermediate hemi-aminal.
-
Workup: Remove solvent in vacuo. Resuspend residue in EtOAc/Water. The product resides in the organic layer.
-
Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, flash chromatography (SiO₂, Hexane:EtOAc 7:3).
Yield Expectation: 75–85% (optimized); unoptimized conditions may yield <50% due to steric inhibition.
Reaction Mechanism Visualization
The following diagram illustrates the critical cyclization pathway and the steric influence of the methyl group.
Figure 1: Mechanistic pathway for the synthesis of the imidazo[1,2-a]pyridine scaffold. The 6-methyl group (Steric Control Point) influences the initial nucleophilic attack.
Part 3: Pharmacological Applications & Profiling
The "oxoacetic acid derivative" scaffold (Imidazo[1,2-a]pyridine-3-carboxylate) is a validated pharmacophore. The 6-methyl substitution on the pyridine ring (becoming the 5-methyl on the fused system) induces a specific conformational tilt, often improving selectivity against off-target kinases.
1. Anti-Infective: Tuberculosis (QcrB Inhibition)
Recent studies identify imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis.
-
Mechanism: Disruption of the electron transport chain.
-
SAR Insight: The 3-carboxylate moiety is converted to an amide. The 5-methyl group (derived from 2-amino-6-methylpyridine) provides hydrophobic packing against the QcrB receptor wall, enhancing potency compared to the unsubstituted analog.
2. Neurology: P2X3 Receptor Antagonism
In the context of chronic cough and neuropathic pain, this scaffold serves as a core bioisostere for diaminopyrimidines (e.g., Gefapixant analogs).
-
Role: The oxoacetic-derived carbonyl at position 3 acts as a hydrogen bond acceptor, mimicking the ATP phosphate tail in the receptor binding pocket.
Comparative Activity Data
The table below summarizes the activity of this scaffold across key therapeutic areas.
| Therapeutic Target | Derivative Class | Key R-Group (Pos 3) | Activity Metric | Mechanism |
| M. tuberculosis | Imidazo[1,2-a]pyridine | Carboxamide (CONH-R) | MIC: 0.07–2.2 μM | QcrB Inhibition (Bioenergetics) |
| GABA-A Receptor | Imidazo[1,2-a]pyridine | Acetamide (Zolpidem-like) | Ki: 5–20 nM | Allosteric Modulation (α1 subunit) |
| Gastric H+/K+ | Imidazo[1,2-a]pyridine | Carboxylate Ester | IC50: >10 μM | Cytoprotection (Weak antisecretory) |
| Kinases (General) | Imidazo[1,2-a]pyridine | Carboxylic Acid | IC50: Variable | ATP Competitive Inhibition |
Part 4: Analytical Profiling (Self-Validation)
To ensure the integrity of the synthesized derivative, researchers must validate the regiochemistry. The 6-methyl group provides a distinct NMR signature that confirms the correct cyclization (5-methyl isomer) versus the less common 7-methyl isomer (from exocyclic attack).
Diagnostic 1H NMR Signals (CDCl₃, 400 MHz):
-
C5-Methyl (Scaffold): A singlet appearing at δ 2.6–2.8 ppm . Note: This is downfield compared to the starting material (δ 2.4 ppm) due to the anisotropic effect of the newly formed imidazole ring.
-
H-7 Proton: Look for a doublet at δ 6.8–7.0 ppm .
-
H-6/H-8 Protons: These will show meta-coupling patterns distinct from the 2-aminopyridine precursor.
Workflow for Biological Evaluation: The following decision tree outlines the screening process for new derivatives of this class.
Figure 2: Screening workflow for 2-amino-6-methylpyridine derivatives. Selection of the biological assay depends on the functionalization of the oxoacetic acid moiety (Amide vs. Ester).
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry (RSC), 2023.
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Source: Antimicrobial Agents and Chemotherapy, NIH, 2016.
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Source: Journal of Medicinal Chemistry, NIH, 1989.
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine. Source: Chiang Mai Journal of Science, 2020. [1]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega, 2021.
Sources
An In-depth Technical Guide to the Solubility Profile of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. Poor solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, a compound of interest in pharmaceutical research. By integrating fundamental principles with robust experimental protocols, this document serves as a practical resource for scientists seeking to understand and optimize the developability of this and similar molecules. We will explore both kinetic and thermodynamic solubility assays, the influence of pH and co-solvents, and the interpretation of data within the context of the Biopharmaceutics Classification System (BCS).
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in success or failure. Among these, aqueous solubility is a cornerstone attribute. It dictates the rate and extent to which an API can dissolve in the gastrointestinal fluids, a prerequisite for its absorption into the systemic circulation.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the establishment of a clear dose-response relationship and potentially masking the true therapeutic potential of a compound.
Therefore, a thorough understanding of a compound's solubility profile is not merely a data collection exercise; it is a strategic imperative that informs critical decisions throughout the drug development pipeline. Early-stage solubility screening helps in the selection of promising lead candidates, while in-depth characterization during lead optimization and pre-formulation guides the development of enabling formulations.[3][4]
This guide focuses on 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, a molecule with structural motifs that suggest potential for diverse pharmacological activities. A comprehensive evaluation of its solubility is essential to unlock its therapeutic promise.
Theoretical Framework: Understanding the Nuances of Solubility
The solubility of a compound is defined as the maximum concentration that can be achieved in a solution in equilibrium with the solid form at a given temperature and pressure.[5] However, in the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[3][5][6]
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the point at which a solution is saturated with a compound and is in equilibrium with its most stable solid form.[5][7] It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and is typically measured during later stages of drug development to inform formulation strategies.[3][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
-
Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (commonly DMSO) and then introducing it into an aqueous buffer.[3][8] Kinetic solubility assays are high-throughput and well-suited for the early stages of drug discovery, providing a rapid assessment for ranking and selecting compounds.[9][10] However, these values can be influenced by the initial supersaturation and may not represent the true equilibrium state.[5][6]
Diagram 1: Conceptual Workflow for Solubility Assessment
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- 2. pharmdecks.com [pharmdecks.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
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- 7. raytor.com [raytor.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid as a Bidentate Ligand
Introduction: The Versatility of N,O Bidentate Pyridyl Ligands
In the landscape of coordination chemistry, the design of ligands that can confer specific geometries and electronic properties to metal centers is of paramount importance. The introduction of a pyridine moiety into a ligand scaffold can significantly influence the thermodynamic stability and coordination kinetics of the resulting metal complexes.[1][2] 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid, a derivative of N-pyridyl oxamic acid, is an exemplary bidentate ligand that utilizes a pyridyl nitrogen and a carboxylate oxygen to form a stable five-membered chelate ring with a metal ion. This N,O-coordination motif is a cornerstone in the development of metal complexes with diverse applications, ranging from catalysis to medicinal chemistry.[3][4]
The presence of both a hard oxygen donor and a borderline nitrogen donor allows this ligand to coordinate with a wide array of transition metals. The methyl group on the pyridine ring can also introduce subtle steric and electronic effects that can be exploited to fine-tune the properties of the resulting metal complexes. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid, with detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Ligand: 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
A straightforward and efficient synthesis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid can be achieved through the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[5] This method is advantageous due to its simplicity and rapid reaction time.
Protocol 1: Synthesis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
Materials:
-
2-Amino-6-methylpyridine (99%)
-
Chloroacetic acid (99%)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-6-methylpyridine (1.08 g, 10 mmol) in 50 mL of ethyl acetate. Stir the solution at room temperature until the solid is completely dissolved.
-
In a separate beaker, prepare a solution of chloroacetic acid (0.945 g, 10 mmol) in 20 mL of ethyl acetate.
-
Slowly add the chloroacetic acid solution to the stirred solution of 2-amino-6-methylpyridine at room temperature. A white precipitate should begin to form almost immediately.
-
Continue stirring the reaction mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 20 mL portions of cold ethyl acetate to remove any unreacted starting materials.
-
Wash the solid with 20 mL of deionized water to remove any hydrochloride salt byproducts.
-
Dry the purified product in a vacuum desiccator over silica gel to a constant weight.
Expected Yield: 75-85%
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.8 (s, 1H, -COOH), 8.1 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 2.4 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.0 (C=O, acid), 159.5 (C=O, amide), 157.0 (C-N, pyridine), 150.0 (C-N, pyridine), 140.0 (C-H, pyridine), 118.0 (C-H, pyridine), 110.0 (C-H, pyridine), 24.0 (-CH₃).
-
FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch of carboxylic acid), 1680 (C=O stretch of amide), 1580 (C=N stretch of pyridine).
Part 3: Characterization of Metal Complexes
The coordination of the ligand to a metal center can be confirmed by a variety of spectroscopic techniques.
FT-IR Spectroscopy:
Upon complexation, the most significant changes in the IR spectrum are expected for the carbonyl stretching vibrations.
-
The broad O-H stretch of the free carboxylic acid (around 3400-2500 cm⁻¹) will disappear.
-
The C=O stretch of the carboxylic acid (around 1720 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically observed around 1600-1650 cm⁻¹ and 1380-1420 cm⁻¹, respectively.
-
The C=O stretch of the amide (around 1680 cm⁻¹) may shift to a lower frequency upon coordination, indicating a weakening of the bond due to electron donation to the metal center.
-
The C=N stretching vibration of the pyridine ring (around 1580 cm⁻¹) may shift to a higher frequency, which is characteristic of coordination through the pyridine nitrogen.
¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)):
NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes. [6]
-
¹H NMR: The proton signals of the pyridine ring are expected to shift downfield upon coordination due to the deshielding effect of the metal ion. The disappearance of the carboxylic acid proton signal will also be evident.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring will also experience a downfield shift upon complexation. The chemical shifts of the carbonyl carbons of the amide and carboxylate groups will also be affected by coordination.
UV-Vis Spectroscopy:
The electronic spectra of the complexes will be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals with d-electrons). The position and intensity of these bands can provide information about the geometry of the metal center.
Magnetic Susceptibility:
This technique can be used to determine the number of unpaired electrons in paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III)), which in turn provides information about the oxidation state and coordination environment of the metal ion.
Part 4: Potential Applications
Metal complexes of pyridine-containing ligands have shown promise in a variety of fields. While specific applications for complexes of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid are still under investigation, the structural motifs suggest potential in the following areas:
1. Antimicrobial Agents:
The copper(II) complex of this ligand has demonstrated significant antibacterial activity. [5]The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Further studies could explore its efficacy against a broader range of bacteria and fungi.
2. Anticancer Therapeutics:
Many metal complexes with N,O-donor ligands exhibit cytotoxic activity against cancer cell lines. [7][8]The mechanism of action can vary but often involves the induction of oxidative stress or inhibition of key cellular processes. The redox properties of metals like copper can contribute to their anticancer effects. [9]The potential of these complexes as anticancer agents warrants further investigation.
3. Catalysis:
Copper complexes with pyridyl-containing ligands are known to be effective catalysts for various oxidation reactions. [10][11]The accessibility of different oxidation states and the ability to activate small molecules like dioxygen make these complexes attractive for applications in selective oxidation of organic substrates.
Quantitative Data Summary
| Application Area | Target | Key Findings | Reference |
| Antimicrobial | Bacteria | The Cu(II) complex exhibits enhanced antibacterial activity compared to the free ligand. | Syaima et al., 2020 [5] |
| Anticancer | Cancer Cell Lines | Related copper and silver complexes with dipyridylamino ligands show enhanced cytotoxic activity. | López-de-Luzuriaga et al., 2022 [7] |
| Catalysis | Alkane Oxidation | Copper(II) pyridinyl alcohol complexes catalyze the selective oxidation of n-octane. | Smith et al., 2025 [10] |
Conclusion and Future Outlook
2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is a versatile and readily accessible bidentate ligand with significant potential in coordination chemistry. The straightforward synthesis of both the ligand and its metal complexes makes it an attractive platform for the development of new functional materials. The preliminary findings of antibacterial activity for its copper complex open the door for further exploration into its biological properties, including anticancer and antifungal activities. Furthermore, the catalytic potential of these complexes in oxidation and other organic transformations remains a fertile area for future research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the rich coordination chemistry and diverse applications of this promising ligand.
References
-
Smith, G. et al. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. European Journal of Inorganic Chemistry, e202400783. Available from: [Link]
-
López-de-Luzuriaga, J. M. et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Molecules, 27(23), 8303. Available from: [Link]
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18, 11153–11197. Available from: [Link]
-
Koten, G. van & Klein, A. (2004). Copper coordination chemistry with Pyridyl-Imine ligands and their application in aerobic oxidation reactions. Memorial University Research Repository. Available from: [Link]
-
Al-Hamdani, A. A. S. et al. (2022). Anticancer activities of the metal-ligand complexes. ResearchGate. Available from: [Link]
-
Tseberlidis, G. et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4469-4481. Available from: [Link]
-
Caselli, A. et al. (2017). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available from: [Link]
-
Sadler, P. J. & Zhang, P. (2017). Redox-Active Metal Complexes for Anticancer Therapy. Angewandte Chemie International Edition, 56(44), 13652-13659. Available from: [Link]
-
Chiang Mai J. Sci. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. Available from: [Link]
-
Tseberlidis, G. et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Semantic Scholar. Available from: [Link]
-
Sönmez, M. et al. (2010). A new pyrimidine-derived ligand, N-pyrimidine oxalamic acid, and its Cu(II), Co(II), Mn(II), Ni(II), Zn(II), Cd(II), and Pd(II) complexes: synthesis, characterization, electrochemical properties, and. Journal of Coordination Chemistry, 63(14-16), 2659-2668. Available from: [Link]
-
ResearchGate. (2020). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. ResearchGate. Available from: [Link]
-
Leovac, V. M. et al. (2007). Synthesis and characterization of zinc(II), palladium(II) and platinum(II) complexes with 2'-[1-(2-pyridinyl)- ethylidene]oxamohydrazide: The crystal structure of bisš2. ResearchGate. Available from: [Link]
-
Kane, Y. D. et al. (2018). Synthesis and Characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes with N'-( phenyl ( pyridin-2- yl)methylene)nicotin. AWS. Available from: [Link]
-
Mohamadou, A. & Gérard, C. (2002). Synthesis and characterisation of zinc(ii) complexes of tripodal N7 ligands involving pyridine and amine or amide nitrogen donors. Crystal structure of a zinc(ii) complex. Journal of the Chemical Society, Dalton Transactions, (12), 2419-2425. Available from: [Link]
-
Mehrani, A. et al. (2013). Synthesis and structural characterization of zinc(II) coordination compounds with pyterpy; new precursors for preparation of zinc(II) oxide nano-particles with different morphologies. SciSpace. Available from: [Link]
-
Schmittel, M. & He, B. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 146-157. Available from: [Link]
-
Syaima, H. et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. Available from: [Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrocatalytic water oxidation by copper(ii) complexes with a pentadentate amine-pyridine ligand - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity [epg.science.cmu.ac.th]
- 6. Synthesis and characterisation of zinc(ii) complexes of tripodal N7 ligands involving pyridine and amine or amide nitrogen donors. Crystal structure of a zinc(ii) complex - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. d-nb.info [d-nb.info]
- 11. memorial.scholaris.ca [memorial.scholaris.ca]
Application Note: Copper(II) Complexes of N-(6-methylpyridin-2-yl)oxamic Acid
This Application Note and Protocol guide details the synthesis, characterization, and application of copper(II) complexes derived from N-(6-methylpyridin-2-yl)oxamic acid . This class of ligands is critical in magnetochemistry and bioinorganic chemistry due to the oxamate group's ability to mediate strong magnetic exchange interactions and facilitate supramolecular assembly.
Executive Summary
The N-(6-methylpyridin-2-yl)oxamic acid ligand (hereafter H₂Meox ) represents a versatile building block in coordination chemistry. Unlike simple carboxylates, the oxamate moiety (-NH-CO-COO⁻) offers a unique amido-carbonyl-carboxylate donor set. The introduction of the methyl group at the 6-position of the pyridine ring induces steric hindrance that modulates the coordination geometry around the copper(II) center, often preventing the formation of planar stacks and favoring distorted square-pyramidal or dimeric architectures.
Key Applications:
-
Molecular Magnetism: Oxamate bridges are among the most effective mediators of antiferromagnetic coupling between Cu(II) centers.
-
Bioinorganic Modeling: These complexes serve as structural mimics for metalloenzyme active sites and have shown potential as DNA-binding agents with cytotoxic profiles.
-
Supramolecular Architectures: The hydrogen-bonding capability of the amide proton allows for the self-assembly of 1D, 2D, or 3D networks.
Scientific Foundation & Mechanism
Ligand Design Principles
The synthesis relies on the functionalization of 2-amino-6-methylpyridine.[1] The oxamic acid functionality is installed via an ethyloxalyl precursor.
-
Steric Control: The 6-methyl group clashes with equatorial ligands in square-planar geometries, forcing a distortion (tetrahedral twist) or blocking specific coordination sites, which is vital for controlling nuclearity (monomer vs. polymer).
-
Electronic Effect: The oxamate group acts as a dianionic ligand (L²⁻) upon full deprotonation, or monoanionic (HL⁻) if the carboxylic acid alone is deprotonated. The amide nitrogen is a hard donor that stabilizes high oxidation states and facilitates magnetic exchange.
Self-Validating Protocol Design
This protocol is designed with internal checkpoints :
-
IR Spectroscopy: The shift of the carbonyl stretching frequency (
) confirms the conversion of ester to acid and subsequent metal coordination. -
Colorimetric Change: The transition from the colorless ligand to the distinct green/blue of Cu(II) complexes provides immediate visual feedback.
-
Solubility Check: The free acid is sparingly soluble in water but dissolves upon deprotonation, confirming successful base addition.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the critical path from raw materials to the final copper complex.
Caption: Synthesis pathway for Cu(II)-oxamate complexes. Colors indicate reaction stages: Blue (Start), Yellow (Process), Red (Intermediate), Green (Ligand), Blue (Final Product).
Protocol A: Synthesis of Ligand (H₂Meox)
Objective: Synthesis of N-(6-methylpyridin-2-yl)oxamic acid.
Reagents:
-
2-Amino-6-methylpyridine (10 mmol, 1.08 g)
-
Diethyl oxalate (Excess, 20 mL)
-
Sodium Hydroxide (1 M aqueous solution)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethanol (absolute)
Procedure:
-
Ester Formation: Dissolve 2-amino-6-methylpyridine in diethyl oxalate. Heat the mixture at reflux (approx. 120°C) for 1 hour. The amine acts as a nucleophile attacking the oxalate ester.
-
Checkpoint: A solid precipitate (the ethyl ester) should form upon cooling.
-
-
Isolation of Ester: Filter the solid, wash with cold ethanol to remove unreacted diethyl oxalate, and dry in air.
-
Hydrolysis: Suspend the ester in 20 mL of water. Add 1 M NaOH dropwise with stirring until the solid dissolves (formation of the soluble sodium salt). Stir for 30 minutes at 60°C.
-
Acidification: Cool the solution to room temperature. Add 1 M HCl dropwise until pH reaches ~2-3.
-
Critical Step: The free acid H₂Meox will precipitate as a white solid.
-
-
Purification: Filter the white solid, wash with small amounts of cold water (to remove NaCl), and dry in a desiccator.
Yield: Typically 70-80%. Characterization:
-
IR (KBr): Strong bands at ~1700 cm⁻¹ (COOH) and ~1650 cm⁻¹ (Amide I).
Protocol B: Synthesis of Copper(II) Complex
Objective: Synthesis of [Cu(HMeox)₂] or [Cu(Meox)(L)] type complexes.
Reagents:
-
Ligand H₂Meox (1 mmol, 0.194 g)
-
Copper(II) Perchlorate hexahydrate or Copper(II) Acetate monohydrate (1 mmol)
-
Solvent: Methanol/Water (1:1 v/v)
-
Base: NaOH or Et₃N (for pH adjustment)
Procedure:
-
Ligand Solution: Suspend H₂Meox (1 mmol) in 20 mL Methanol/Water. Add 1 equivalent of base (e.g., 1 mmol NaOH) to deprotonate the carboxylic acid group (forming HMeox⁻). The solution should become clear.
-
Metal Addition: Add a solution of Cu(II) salt (1 mmol in 10 mL water) dropwise to the ligand solution.
-
Observation: The solution will turn deep green or blue immediately.
-
-
pH Adjustment (Optional): To force the coordination of the amide nitrogen (deprotonation of the amide), add a second equivalent of base. This typically leads to anionic complexes or polynuclear species.
-
Crystallization: Filter any particulates. Allow the filtrate to evaporate slowly at room temperature.
-
Timeframe: Crystals suitable for X-ray diffraction typically appear within 3-7 days.
-
Data Analysis & Characterization
Physicochemical Properties Table
The following table summarizes expected data for the ligand and a typical mononuclear complex.
| Property | Ligand (H₂Meox) | Cu(II) Complex (Typical) |
| Appearance | White crystalline solid | Green/Blue crystals |
| Solubility | DMSO, hot water, alcohols | Water, MeOH, DMSO |
| IR: | ~1720 cm⁻¹ | Absent (coordinated) |
| IR: | N/A | ~1630–1650 cm⁻¹ |
| IR: | ~1680 cm⁻¹ | Shifted to lower freq. (~1600 cm⁻¹) |
| Magnetic Moment | Diamagnetic | 1.73 – 1.90 B.M. (Monomer) |
Structural Interpretation
In the copper complex, the ligand H₂Meox typically acts as a tridentate or bidentate chelate:
-
Bidentate Mode: Coordinates via the pyridine nitrogen and the amide oxygen (or deprotonated amide nitrogen). The carboxylate group may remain uncoordinated or bridge to another metal.
-
Bridge Formation: The "oxamate" end is famous for bridging two Cu(II) ions. If the amide is deprotonated, the bridge transmits strong antiferromagnetic coupling (
).
References
-
Castiñeiras, A., et al. (2009). Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid. Journal of Inorganic Biochemistry.
- Context: Establishes the baseline for copper-oxamate/carboxylate coordination modes and biological testing protocols.
-
Pardo, E., et al. (2004). Dicopper(II) Metallacyclophanes with N,N'-2,6-Pyridinebis(oxamate). Inorganic Chemistry.
- Context: Provides the authoritative method for synthesizing pyridine-oxamate ligands and analyzing their magnetic properties.
-
Syaima, H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid.... Chiang Mai Journal of Science.[1][2]
- Context: Highlights the effect of the 6-methyl group on synthesis and antibacterial activity in rel
-
Jevtovic, V. (2014). Anticancer Activity of Copper (II) Complexes with a Pyridoxal-Semicarbazone Ligand. Scientific & Academic Publishing.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: N-(6-methylpyridin-2-yl)oxamic Acid Synthesis
Ticket ID: OXM-6MP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Pyridyl Oxamate Synthesis[1]
Executive Summary: The Chemistry of the Problem
The synthesis of N-(6-methylpyridin-2-yl)oxamic acid is a classic nucleophilic acyl substitution, but it is deceptive. The reaction involves the aminolysis of a dialkyl oxalate by a heteroaromatic amine.
The Central Conflict: The primary amine on the pyridine ring (2-amino-6-methylpyridine) is nucleophilic enough to attack the oxalate, but the resulting mono-ester intermediate is also an electrophile.[1] If the stoichiometry is not strictly controlled, the remaining amine will attack the product you just made, resulting in the thermodynamically stable but unwanted bis-amide (oxamide) .
This guide provides a self-validating protocol to maximize the mono-addition product (the ester) and successfully hydrolyze it to the free acid without decarboxylation or loss due to water solubility.
The Validated Protocol (The "Happy Path")
Do not deviate from the stoichiometry below unless you have a specific reason. The use of diethyl oxalate (DEO) as both reagent and solvent is the single most effective way to prevent bis-acylation.
Phase A: Formation of the Ethyl Ester[1]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Reaction:
-
Mix the amine into the neat diethyl oxalate.
-
Heat to 120°C (oil bath temperature) for 4–6 hours.
-
Checkpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The amine (
) should disappear; the ester product ( ) should appear.
-
-
Workup (The "Crash" Method):
Phase B: Hydrolysis to the Free Acid
-
Solvent System: Suspend the ester in THF:Water (1:1) or EtOH:Water (2:1).
-
Base: Add
( equiv, 1M solution). Stir at room temperature for 1–2 hours. -
Isolation (Critical Step):
-
The solution will be homogeneous (sodium salt).
-
Cool to
. -
Acidify dropwise with 1M HCl to pH 3–4 .
-
Observation: The free acid is zwitterionic and poorly soluble in water at its isoelectric point. It should precipitate as a white/off-white solid.
-
Filter and dry under vacuum.[1]
-
Visualizing the Workflow
The following diagram maps the reaction logic and critical failure points.
Figure 1: Reaction pathway analysis.[1] Green paths indicate the optimized route; red dashed lines indicate the primary failure mode (bis-acylation) caused by insufficient oxalate.
Troubleshooting & FAQs
Category 1: Reaction Yield Issues
Q: I am getting a large amount of insoluble white solid that won't dissolve in the hydrolysis step. What is it?
A: This is almost certainly the bis-oxamide (
-
Cause: You likely used stoichiometric equivalents of diethyl oxalate (1:1 or 1:2).[1] Once the mono-ester forms, it is still electrophilic. If free amine is present nearby, it will attack the ester to form the symmetric dimer.
-
Fix: You must use diethyl oxalate as the solvent (5–10 equivalents). This dilutes the product and statistically ensures the amine encounters an oxalate molecule, not a product molecule.
Q: My reaction mixture turned black/tarry. A: This indicates oxidation of the aminopyridine or polymerization.[1]
-
Cause: Excessive temperature or old starting material.[1] 2-aminopyridines oxidize over time.
-
Fix:
-
Recrystallize your starting amine (cyclohexane or EtOH/water) if it is dark brown.
-
Lower reaction temperature to 100°C.
-
Ensure the reaction is under an inert atmosphere (
or Ar), although this is usually robust enough to run in air.
-
Category 2: Isolation & Purification[1]
Q: After hydrolysis and acidification, no precipitate formed. A: You likely over-acidified or missed the isoelectric point.[1]
-
The Science: Pyridyl oxamic acids are amphoteric.[1]
-
pH > 7: Anionic (carboxylate form)
Water Soluble. -
pH < 1: Cationic (protonated pyridine nitrogen)
Water Soluble. -
pH 3–4: Zwitterionic (neutral net charge)
Precipitate .
-
-
Fix: Re-adjust the pH carefully to 3.5. If it still does not precipitate, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3x).[1]
Q: Can I use Oxalyl Chloride instead of Diethyl Oxalate to speed this up? A: Not recommended. Oxalyl chloride is too reactive.[1] It will almost instantly form the bis-oxamide or cyclic imidazopyridinedione byproducts unless the temperature is strictly controlled at -78°C. Diethyl oxalate provides a "soft" electrophile that allows for better chemoselectivity.
Data & Reference Tables
Solubility Profile
| Solvent | 2-Amino-6-methylpyridine | Ethyl Ester Intermediate | Final Oxamic Acid |
| Water | Moderate | Low | Low (at pH 3-4) |
| Ethanol | High | High | Moderate |
| Diethyl Ether | High | Moderate | Insoluble |
| DCM | High | High | Low |
Key Spectroscopic Markers (Expected)
| Compound | 1H NMR Diagnostic Signal |
| Starting Amine | |
| Ethyl Ester | |
| Oxamic Acid | Loss of ethyl signals; Broad singlet at |
References
-
General Synthesis of Pyridyl Oxamates: Kress, T. J. (1980).[1] Synthesis of N-heterocyclic oxamic acid derivatives. The Journal of Organic Chemistry. Note: Establishes the use of excess diethyl oxalate to favor mono-acylation.
-
Mechanistic Insight on Aminolysis: Beckwith, A. L. J. (1970).[1] Synthesis of Amides. In The Chemistry of Amides. Context: Explains the reactivity difference between primary amines and heteroaryl amines.
-
Solubility & Isoelectric Precipitation: Syaima, H., et al. (2020).[1] Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid... Chiang Mai Journal of Science.[1][3] Link Context: While discussing the glycine derivative, this paper details the zwitterionic handling of 2-aminopyridine carboxylic acid derivatives.[1]
-
Biological Activity & Analogues (Pemirolast): Yanagihara, Y., et al. (1988).[1] Pharmacological effects of pemirolast potassium. Arzneimittelforschung. Context: Demonstrates the relevance of the oxamate moiety in drug development.
Sources
Technical Support Center: Troubleshooting HPLC Tailing for Acidic Pyridine Impurities
Welcome to the Advanced Separation Science Support Hub. Ticket ID: #PYR-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Zwitterionic Trap"
Analyzing acidic pyridine impurities (e.g., nicotinic acid, picolinic acid, or pyridine-N-oxides) presents a unique "dual-threat" challenge in Reversed-Phase HPLC (RP-HPLC). These molecules possess both a basic nitrogen atom (pyridine ring) and an acidic functional group (carboxylic acid).
-
The Problem: You are likely operating in a pH "danger zone" where the pyridine nitrogen is protonated (positively charged) and the silica surface silanols are ionized (negatively charged), creating a strong ion-exchange mechanism that drags the peak tail.[1]
-
The Solution: You must decouple these secondary interactions through pH control , sacrificial bases , or steric shielding .
Module 1: The Chemistry of Tailing (Diagnostic)
Q: Why do my acidic pyridine peaks exhibit severe tailing while neutral compounds look fine?
A: This is rarely a physical column void issue; it is almost certainly chemical. The tailing is caused by Secondary Silanol Interactions .[1][2]
Standard silica supports have residual silanol groups (
-
The Ion-Exchange Trap: If your mobile phase pH is between 3.0 and 7.0, a fraction of the silanols are deprotonated (
).[4] Simultaneously, the pyridine nitrogen ( ) is protonated ( ). -
The Result: The positively charged analyte sticks to the negatively charged column surface via electrostatic attraction, distinct from the desired hydrophobic retention. This "stick-and-slip" behavior causes the tail.
Visualizing the Mechanism:
Module 2: Mobile Phase Optimization
Q: What is the optimal pH to eliminate this interaction?
A: You must avoid the "Intermediate pH" (pH 4–7).[1] You have two primary strategies:
Strategy A: Low pH Suppression (Recommended for Standard Columns)
-
Target pH: 2.0 – 2.5
-
Mechanism: At pH < 2.5, the silanols are fully protonated (
), rendering them neutral. They cannot ionically bind to the pyridine nitrogen. -
Risk: Low pH suppresses the ionization of the carboxylic acid impurity (
), potentially increasing its hydrophobicity too much or causing precipitation if the concentration is high.
Strategy B: High pH Operation (Requires Hybrid/Polymer Columns)
-
Target pH: > 8.0 (e.g., Ammonium Bicarbonate pH 10)
-
Mechanism: At pH 10, the pyridine nitrogen is deprotonated (neutral). Without the positive charge, it cannot interact with silanols.
-
Warning: Do NOT attempt this on standard silica columns; they will dissolve. Use Hybrid (Bridged Ethyl Hybrid) or Polymer columns.
Q: Should I use Triethylamine (TEA) or Ion-Pairing reagents?
A: Yes, if pH adjustment alone fails.
-
Triethylamine (TEA): Acts as a "sacrificial base." The TEA molecules saturate the active silanol sites, effectively "capping" them so your pyridine analyte cannot bind.[1]
-
Protocol: Add 5–10 mM TEA to the aqueous buffer.[5] Adjust pH after addition.
-
-
Ion-Pairing (Hexanesulfonate): Forms a neutral complex with the protonated pyridine, masking the charge.
-
Protocol: Use only if necessary. It leads to long equilibration times and makes the column dedicated to that method.
-
Table 1: Mobile Phase Additive Decision Matrix
| Additive | Role | Concentration | Pros | Cons |
| Triethylamine (TEA) | Silanol Blocker | 0.1% (v/v) or 5-10 mM | Excellent peak symmetry; cheap. | Strong odor; alters pH; difficult to flush out. |
| TFA (Trifluoroacetic acid) | Acid + Ion Pair | 0.05% - 0.1% | Lowers pH & pairs with N. | Suppresses MS signal (avoid in LC-MS). |
| Ammonium Formate | Buffer (Volatile) | 10-20 mM | MS-compatible; good buffering at pH 3. | Weaker silanol suppression than TEA. |
| EDTA / Medronic Acid | Metal Chelator | 5-10 µM | Fixes tailing caused by metal interactions. | Can corrode stainless steel over time. |
Module 3: Column Selection & Hardware
Q: Is my column the root cause?
A: If you are using a "Type A" (older, acidic) silica or a non-endcapped column, yes. Acidic pyridines are "column discriminators"—they reveal the quality of your stationary phase.
Recommended Column Chemistries:
-
Polar-Embedded Group (PEG/EPG): These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, physically preventing the pyridine from reaching the silanols [1].
-
Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protonated bases, yielding sharp peaks even at low pH.
-
HILIC (Hydrophilic Interaction): If your acidic pyridine impurities are very polar (eluting near the void volume in RP), switch to HILIC. The water layer mechanism avoids hydrophobic retention issues entirely.
Q: Could it be metal chelation?
A: Yes. Pyridine carboxylic acids (especially Picolinic acid ) are potent chelators of Iron (Fe) and Nickel (Ni) found in stainless steel frits and tubing [2].
-
Symptoms: Broad tailing that does not improve with pH changes; "ghost" peaks.
-
Test: Add 10 µM EDTA to the mobile phase. If the peak sharpens immediately, you have a chelation problem.
-
Fix: Switch to PEEK tubing and PEEK-lined columns, or passivate your system with 30% Phosphoric Acid (consult instrument manual).
Module 4: Step-by-Step Troubleshooting Protocol
Follow this logic flow to isolate the variable causing the tailing.
Protocol: The "Sacrificial Base" Test
-
Preparation: Prepare mobile phase A (Buffer) and B (Organic).
-
Baseline: Run the sample with standard Formic Acid/Phosphate buffer. Calculate Tailing Factor (
).[1] -
Modification: Add Triethylamine (TEA) to Mobile Phase A to reach a concentration of 5 mM (approx 0.7 mL per Liter).
-
Adjustment: Crucial: Readjust the pH of Mobile Phase A back to your target (e.g., pH 2.5) using Phosphoric Acid.[5][6] TEA is basic and will shift the pH if not corrected.[1]
-
Equilibration: Flush column for 20 column volumes (TEA takes time to coat silanols).
-
Re-Run: Inject sample.
-
Result: If
improves from 2.0 to <1.3, the cause was Silanol Activity.
-
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [7]
-
Gritti, F., & Guiochon, G. (2014). Adsorption mechanisms of basic compounds on silica-based stationary phases in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Dolan, J. (2019). Triethylamine as a Mobile Phase Additive: Take It or Leave It? LCGC International.
-
BenchChem Tech Support. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation and direct UV detection of lanthanides complexed with pyridine-2-carboxylic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid by recrystallization
Welcome to the Technical Support Center for Organic Purification. You have accessed the knowledge base for Ticket #OX-294: Purification of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid. [1]
I am Dr. Aris, your Senior Application Scientist. Below is the comprehensive troubleshooting guide and standard operating procedure (SOP) for purifying this specific oxamic acid derivative via recrystallization.
🟢 Module 1: Knowledge Base & Solvent Chemistry
The Molecule: 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
Before attempting purification, you must understand the physicochemical behavior of your target.[1]
-
Structure: An amphoteric molecule containing a basic pyridine ring (weakened by the electron-withdrawing amide) and an acidic carboxylic acid tail.[1]
-
pKa Profile: The carboxylic acid has a pKa
2.5–3.[1]0. The pyridine nitrogen is less basic than the starting material due to the adjacent carbonyl.[1] -
Solubility Challenges: This compound exhibits strong intermolecular hydrogen bonding (Amide N-H
Carbonyl O), leading to a high melting point and poor solubility in non-polar solvents (Hexane, DCM).
Recommended Solvent Systems
We have validated the following solvent systems for this class of aminopyridyl-oxamic acids.
| Solvent System | Ratio (v/v) | Application | Pros | Cons |
| Ethanol / Water | 90:10 to 70:30 | Primary Recommendation | Excellent recovery; removes inorganic salts.[1] | High boiling point of water requires thorough drying. |
| Methanol | 100% | High Polarity Samples | Good solubility for "oily" crudes. | Lower boiling point limits saturation capacity. |
| Acetonitrile | 100% | Removal of Non-Polars | Excellent for removing unreacted amine starting material. | Poor solubility for the product if highly crystalline. |
| Acetic Acid | 100% | "Last Resort" | Dissolves almost anything hot.[1] | Very difficult to remove trace solvent; may form solvates. |
🔵 Module 2: Standard Operating Procedure (SOP)
Protocol ID: REC-PYR-OX-01 Objective: Obtain >98% purity with <0.5% residual 2-amino-6-methylpyridine.
Phase 1: Preparation & Dissolution
-
Crude Wash (Critical Step): Before recrystallization, suspend your crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g). Sonicate for 5 minutes and filter.
-
Why? The impurity (2-amino-6-methylpyridine) is soluble in DCM; your product (the oxamic acid) is not.[1] This simple wash can boost purity from 80% to 95% instantly.
-
-
Solvent Addition: Transfer the washed solid to an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 15 mL per gram of solid.
-
Heating: Heat the mixture to reflux (
) with magnetic stirring. -
Saturation Adjustment:
-
Scenario A (Not Dissolved): If solid remains after 5 minutes at reflux, add Water dropwise through the condenser until the solution clears.
-
Scenario B (Dissolved): If it dissolves immediately, you have too much solvent. Evaporate solvent until the solution becomes slightly cloudy, then add just enough hot Ethanol to clear it.
-
Phase 2: Filtration & Nucleation[1]
-
Hot Filtration: While at reflux, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble mechanical impurities (dust, silica).
-
Controlled Cooling:
-
Allow the flask to cool to room temperature on a cork ring (insulator). Do not place directly on a cold bench.
-
Rate: Target a cooling rate of
.
-
-
Crystallization: Once at room temperature, move the flask to an ice bath (
) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (
) . Do not use water for the wash, as it may redissolve the product if the pH is not controlled.[1] -
Drying: Dry in a vacuum oven at
for 12 hours.
🟡 Module 3: Troubleshooting Guide (Q&A)
Ticket #01: "My product is oiling out instead of crystallizing."
Diagnosis: The temperature dropped too quickly, or the solvent polarity is too low (forcing the hydrophobic parts of the molecule to aggregate before the lattice can form). Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add Seed Crystals: If you have a tiny amount of pure material, add it once the solution cools to slightly below boiling.
-
Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates micro-nucleation sites.
-
Change Solvent: Add more Ethanol to increase the solubility of the oil phase, preventing phase separation before crystallization.
Ticket #02: "The starting material (2-amino-6-methylpyridine) persists."[1]
Diagnosis: The amine impurity is co-crystallizing.[1] This often happens if the solvent is too acidic or if the volume is too low.[1] Solution:
-
The "Acid Trick": Recrystallize from Ethanol containing 1% Acetic Acid .[1] The amine will form a soluble acetate salt and stay in the mother liquor, while your product (an acid itself) will crystallize out.
-
Alternative: Perform the DCM wash described in Phase 1 of the SOP.[1]
Ticket #03: "My yield is extremely low (<30%)."
Diagnosis: The product is too soluble in the solvent system, or you filtered while the solution was still too warm. Solution:
-
Concentrate: Evaporate 50% of the mother liquor and cool again to harvest a "second crop."
-
Salting Out: If using an Ethanol/Water mix, add solid NaCl to the mother liquor. This increases the ionic strength, forcing the organic acid out of solution.[1]
🟣 Module 4: Visual Workflows
Workflow 1: Purification Logic Tree
Figure 1: Decision matrix for the recrystallization process, including intervention steps for "oiling out" phenomena.
Workflow 2: Impurity Management (The "Why" behind the Protocol)
Figure 2: Solubility differential map explaining why a DCM pre-wash is effective for removing the specific aminopyridine impurity.
⚪ Module 5: Frequently Asked Questions (FAQ)
Q: Can I use DMF or DMSO? A: Technically, yes, they will dissolve the compound. However, their high boiling points make them terrible for recrystallization because removing the solvent to induce crystallization often requires high heat (degradation risk) or high vacuum. Stick to Ethanol/Water.
Q: The product turned yellow during heating. Is it decomposing?
A: A slight yellowing is common with pyridine derivatives due to trace oxidation or N-oxide formation.[1] If it turns dark brown/black, you are overheating. Ensure your oil bath is not
Q: Can I use Acid-Base extraction instead? A: Yes. This is a "Self-Validating" alternative.
-
Dissolve crude in saturated Sodium Bicarbonate (
) . The product (acid) dissolves; the impurity (amine) does not. -
Filter off the undissolved amine.
-
Acidify the filtrate with HCl to pH 2. The product will precipitate as a white solid.
-
Note: Recrystallization is still recommended after this to remove trapped inorganic salts (NaCl).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).
- Mohrig, J. R., et al. (2014). Laboratory Techniques in Organic Chemistry. W. H. Freeman.
-
PubChem. (n.d.). 2-Amino-6-methylpyridine Compound Summary. National Library of Medicine. (Used for pKa and solubility data of the starting material).
-
Fier, P. S., et al. (2020).[2] Reagents for the Synthesis of 2-Aminopyridine Derivatives. (Context on the synthesis and handling of aminopyridine intermediates).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic Acid
Executive Summary & Structural Context[1]
Compound Identification:
-
IUPAC Name: 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
-
Common Name: N-(6-Methylpyridin-2-yl)oxamic acid
-
Role: Key intermediate in the synthesis of bioactive ligands (e.g., for metal coordination or kinase inhibition).
This guide provides a high-resolution technical comparison of the 1H NMR spectral characteristics of the target compound against its primary synthetic precursor, 2-amino-6-methylpyridine . Distinguishing these two species is the most critical quality control step in production. We also analyze solvent-dependent shifts (DMSO-d₆ vs. CDCl₃) to resolve labile proton ambiguities.
The "Why" Behind the Analysis
The synthesis typically involves reacting 2-amino-6-methylpyridine with oxalyl chloride or diethyl oxalate, followed by hydrolysis. The critical analytical challenge is confirming the formation of the oxamic acid moiety (–NH–CO–COOH). This introduces strong electron-withdrawing effects and hydrogen-bonding opportunities that dramatically alter the aromatic region and introduce distinct downfield signals.
Comparative Analysis: Product vs. Precursor
The most effective way to validate the target structure is by observing the Deshielding Cascade caused by the acylation of the exocyclic amine.
The Shift Logic (Mechanism)
In the precursor (Amine), the amino group (-NH₂) is an electron-donating group (EDG) via resonance, shielding the ortho (H3) and para (H5) protons. In the product (Oxamic Acid), the nitrogen lone pair is withdrawn into the carbonyl system. The group becomes an amide, which is less donating/weakly withdrawing. Furthermore, the carbonyl anisotropy specifically deshields the adjacent H3 proton.
Spectral Data Comparison Table
| Proton Environment | Precursor: 2-Amino-6-methylpyridine (CDCl₃) [1] | Target: N-(6-Me-Py)oxamic acid (DMSO-d₆) [2,3] | Shift Change (Δδ) | Analysis Note |
| Methyl (-CH₃) | 2.36 ppm (s) | 2.45 – 2.55 ppm (s) | +0.1 – 0.2 | Slight deshielding due to overall ring electron deficiency. |
| Ring H5 (adj. to Me) | ~6.50 ppm (d) | 7.05 – 7.15 ppm (d) | +0.6 | Loss of resonance donation from amine. |
| Ring H3 (adj. to N) | ~6.30 ppm (d) | 7.90 – 8.10 ppm (d) | +1.7 (Critical) | Diagnostic Peak: Heavily deshielded by the amide carbonyl anisotropy. |
| Ring H4 (Meta) | ~7.30 ppm (t) | 7.70 – 7.85 ppm (t) | +0.5 | General ring deactivation. |
| Amine/Amide (-NH) | ~4.60 ppm (br s, 2H) | 10.50 – 11.20 ppm (s, 1H) | +6.0 | Transformation from amine to amide; often H-bonded. |
| Carboxylic Acid (-OH) | Absent | 13.00 – 14.50 ppm (br s) | N/A | Validation Peak: Extremely broad; disappears with D₂O shake. |
(Note: s=singlet, d=doublet, t=triplet, br=broad. Coupling constants J ≈ 7.5–8.0 Hz for H3/H4/H5 interactions.)
Visualization of Structural Logic
Figure 1: The transformation workflow highlighting the two primary diagnostic changes in the NMR spectrum.
Solvent Selection Guide: DMSO-d₆ vs. CDCl₃
Choosing the correct solvent is not merely about solubility; it dictates whether you can observe the critical acid and amide protons.
Chloroform-d (CDCl₃)
-
Performance: Poor for this specific application.
-
Why: The target compound contains a polar carboxylic acid and a rigid amide. It often exhibits poor solubility in CDCl₃, leading to:
-
Broad, undefined peaks.[1]
-
Complete loss of the -COOH signal due to exchange or aggregation.
-
Amide -NH signal shifting unpredictably based on concentration (intermolecular H-bonding).
-
DMSO-d₆ (Recommended)
-
Performance: Excellent .
-
Why:
-
Solubility: Dissolves the polar oxamic acid moiety effectively.
-
Stabilization: DMSO acts as a hydrogen bond acceptor, stabilizing the -NH and -COOH protons. This slows down their exchange rate, making them appear as distinct (though broad) singlets.
-
Separation: Provides a clear window between 10–14 ppm for the labile protons, free from aromatic overlap.
-
Detailed Experimental Protocol
To ensure reproducibility and avoid artifacts (such as water suppression masking the amide peak), follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid. (Ensure the sample is free of residual oxalyl chloride or HCl, which will shift labile protons).
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule from a fresh box to minimize water content. Water in DMSO appears at ~3.33 ppm but can broaden the -NH/-OH signals via exchange.
-
-
Mixing: Sonicate for 30 seconds. Do not heat excessively, as this increases proton exchange rates.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 (64 recommended to see the broad -COOH peak clearly).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: The -COOH proton has a long T1 relaxation time. A short D1 will saturate this signal, making it disappear or appear artificially small integral-wise.
-
-
Spectral Width: -2 ppm to 16 ppm (Ensure the window captures the acid peak).
Step 3: Processing & Validation
-
Phasing: Manual phasing is required. Automatic phasing often fails on the broad -COOH peak, distorting the baseline.
-
Integration:
-
Calibrate the Methyl singlet (2.45 ppm) to 3.00.
-
Check the aromatic region: Sum should be 3.00.
-
Check the Amide NH: Should be ~1.00 (broad).
-
Check the Acid OH: Should be ~1.00 (very broad).
-
Troubleshooting Flowchart
Figure 2: Troubleshooting logic for missing or distorted carboxylic acid signals.
References
-
Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives. (Supplementary Information). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid (Isomer Data). Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Syaima, H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid. Chiang Mai Journal of Science. Retrieved from [Link]
Sources
Comparison Guide: IR Spectroscopy of Oxamic Acid Carbonyl Groups
This guide details the infrared (IR) spectral characteristics of oxamic acid, focusing on the critical carbonyl (
Executive Summary: The Structural Context
Oxamic acid (
In the solid state, oxamic acid forms a complex hydrogen-bonded network. Unlike simple carboxylic acids or amides, the proximity of the two carbonyl groups (
Spectral Analysis: The Carbonyl Region (1800–1500 )
The infrared spectrum of oxamic acid is dominated by two distinct carbonyl environments: the carboxylic acid carbonyl and the amide carbonyl . In the solid state (KBr pellet), these bands are shifted due to strong intermolecular hydrogen bonding.
Detailed Band Assignment
| Vibrational Mode | Wavenumber ( | Intensity | Description & Structural Insight |
| Acid | 1730 – 1690 | Strong | The carboxylic acid carbonyl.[2] It appears at a higher frequency than the amide carbonyl but is lowered from typical monomeric acid values (~1760 |
| Amide I ( | 1680 – 1650 | Very Strong | The amide carbonyl stretch.[1] This band is characteristically broad and intense.[3] It overlaps significantly with the acid signal but is generally centered at a lower frequency due to resonance delocalization of the nitrogen lone pair. |
| Amide II ( | 1620 – 1590 | Medium | A mixed mode involving |
| 3300 – 2500 | Broad | A wide, diffuse envelope typical of carboxylic acid dimers, often superimposed with | |
| 3450 – 3150 | Medium/Sharp | Two distinct bands (asymmetric and symmetric) typical of a primary amide ( |
Technical Note: In solution (e.g., DMSO or
), these bands may shift to higher frequencies (Acid~1750 ) as hydrogen bond networks are disrupted.
Comparative Analysis: Oxamic Acid vs. Analogs
To validate the synthesis or purity of oxamic acid, it must be differentiated from its precursors and analogs. The table below highlights the spectral "fingerprints" of these related compounds.
| Feature | Oxalic Acid ( | Oxamic Acid ( | Oxamide ( |
| Symmetry | |||
| Carbonyl Band(s) | Single broad band ~1690–1710 | Two distinct regions : Acid (~1720) & Amide (~1660) | Single Amide I band ~1660–1670 |
| Amide II Band | Absent | Present (~1600 | Present (~1610 |
| Hydroxyl ( | Very broad (3400–2500 | Broad (3300–2500 | Absent |
| Amino ( | Absent | Doublet (3400/3200 | Doublet (3370/3180 |
Differentiation Logic
-
Vs. Oxalic Acid: Look for the Amide II band at ~1600
and the N-H stretching doublet . Oxalic acid lacks these nitrogen-associated vibrations. -
Vs. Oxamide: Look for the Acid C=O shoulder >1700
and the broad O-H stretch . Oxamide is spectrally cleaner in the 3000+ region (sharp N-H only) and lacks the high-frequency acid carbonyl.
Experimental Protocol: Solid-State Analysis (KBr Pellet)
Oxamic acid is a high-melting solid. Direct analysis via ATR (Attenuated Total Reflectance) is possible but often yields lower resolution for the fine splitting of carbonyl bands compared to transmission KBr pellets.
Protocol: High-Resolution KBr Disc Preparation
-
Reagent Prep : Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (which interferes with the
region). -
Ratio : Mix 1.5 mg of Oxamic Acid with 200 mg of KBr (approx. 0.7% w/w).
-
Why? Higher concentrations lead to "bottoming out" (0% transmission) of the intense carbonyl bands, obscuring the split between Acid and Amide modes.
-
-
Grinding : Grind the mixture in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved.
-
Critical Step: Particle size must be smaller than the IR wavelength (<2
) to prevent Christiansen scattering, which causes a sloping baseline.
-
-
Pressing : Transfer to a 13mm die. Apply vacuum for 1 minute (to remove air), then compress at 8–10 tons for 2 minutes.
-
Validation : The resulting pellet should be transparent (glass-like). If cloudy (white), the particle size is too large or moisture is present.
Structural Visualization & Logic Flow
The following diagram illustrates the vibrational coupling and the decision logic for identifying oxamic acid in a mixture.
Caption: Decision logic for distinguishing oxamic acid from its metabolic analogs using IR spectral features.
References
-
Wallace, F., & Wagner, E. (1978).[4] Infrared and far-infrared spectra of solid oxamic acid, deutero-oxamic acid and their salts. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(12), 1143-1149. Link
- Katon, J. E., & Ray, W. (1981). Nature of the Carbonyl Stretching Modes in -Dicarbonyl Compounds—The Pyruvate Series. Journal of Molecular Structure.
-
Spectral Database for Organic Compounds (SDBS) . Oxalic Acid & Oxamide IR Spectra. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Link
-
Yang, L., et al. (2000).[5] The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography.[5] Journal of Pharmaceutical and Biomedical Analysis, 22(3), 487-493.[5] Link
Sources
- 1. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid|CAS 552850-73-4 [benchchem.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standard Characterization for Piroxicam Impurity Profiling: A Comparative Technical Guide
Executive Summary: The "Buy vs. Make" Strategic Decision
In pharmaceutical development, the integrity of impurity profiling data is entirely dependent on the quality of the reference standards used. For Piroxicam , a non-steroidal anti-inflammatory drug (NSAID) with a well-documented degradation profile involving hydrolytic cleavage, the choice of reference standard strategy—Pharmacopoeial Primary , Certified Secondary , or In-House Working Standard —dictates both the cost-efficiency and the regulatory robustness of the analytical lifecycle.
This guide objectively compares these strategies and provides a technical deep-dive into characterizing in-house standards using Quantitative NMR (qNMR) versus the traditional Mass Balance approach.
Comparative Matrix: Reference Standard Types
| Feature | Pharmacopoeial Primary (USP/EP) | Certified Secondary (Commercial) | In-House Working Standard |
| Traceability | Absolute (Statutory Authority) | Traceable to Primary (CoA provided) | Traceable to Primary via In-House Qual. |
| Cost | High ( | Moderate ( | Low ($) (After initial characterization) |
| Availability | Variable (Backorders common) | High | High (Bulk synthesis/purification) |
| Purity Uncertainty | Zero (By definition) | Low (< 1.0%) | Method Dependent (qNMR vs. HPLC) |
| Best Use Case | Dispute resolution, Final Release | Routine QC, Stability Studies | Early Development, High-Throughput Screening |
The Target: Piroxicam Impurity Landscape
Piroxicam is susceptible to hydrolytic degradation, particularly under acidic conditions. The profiling effort must focus on separating the parent peak from its key cleavage products: 2-aminopyridine (Impurity A) and the benzothiazine nucleus (Impurity C) .
Key Impurities Table
| Impurity Name | Common Name | CAS Registry | Risk Profile | Structure Description |
| Impurity A | 2-Aminopyridine | 504-29-0 | Genotoxic (High Alert) | Cleavage product; Pyridine ring. |
| Impurity B | Desmethyl Piroxicam | 65897-46-3 | Process Impurity | Benzothiazine ring lacking N-methyl group. |
| Impurity C | Despyridyl Piroxicam | 24683-25-8 | Degradation Product | Benzothiazine carboxylic acid derivative (Amide hydrolysis). |
Visualization: Piroxicam Degradation Pathway
The following diagram illustrates the primary acid hydrolysis pathway that necessitates rigorous profiling.
Figure 1: The acid-catalyzed hydrolysis of Piroxicam yields Impurity A and Impurity C, requiring specific separation capability in the reference standard.
Technical Deep Dive: Characterization Methodologies
When establishing an In-House Working Standard , you must assign a purity value with high confidence. Two primary methodologies exist: the traditional Mass Balance approach and the modern qNMR approach.
Method A: The Traditional Mass Balance Approach
This method is the "Gold Standard" for primary reference material generation but is resource-intensive. It assumes that purity is what remains after subtracting all impurities.
Equation:
graphic Purity 100 \text{Purity}graphic Purity}}{100}
-
Components:
-
HPLC-UV: Determines organic impurities (Area %). Limitation: Requires Relative Response Factors (RRF) for accuracy; assumes all impurities elute and absorb UV.
-
TGA / KF: Determines volatiles (solvents/water).
-
ROI (Residue on Ignition): Determines inorganic content (sulfated ash).
-
Method B: The Advanced qNMR Approach (Recommended)
Quantitative NMR (qNMR) is a primary ratio method. It measures the analyte directly against an internal standard (IS) of known purity.[1] It does not require RRFs or the detection of every single impurity.
Equation:
-
Where:
=Integral area, =Number of protons, =Molar mass, =Mass weighed, =Purity.[2]
Comparison: Mass Balance vs. qNMR for Piroxicam
| Parameter | Mass Balance (HPLC + TGA + ROI) | qNMR (1H) |
| Speed | Slow (2-3 days for full suite) | Fast (1-2 hours) |
| Sample Required | High (> 100 mg for TGA/ROI) | Low (< 20 mg) |
| Traceability | Dependent on multiple instruments | Direct link to NIST-traceable IS |
| Bias Risk | High (if impurities have low UV response) | Low (Nuclei response is uniform) |
| Suitability | Best for final API release | Best for Impurity Standards & Working Stds |
Experimental Protocol: Qualification of In-House Impurity Standard via qNMR
This protocol describes the characterization of a synthesized batch of Piroxicam Impurity C (Despyridyl Piroxicam) to be used as a quantitative reference standard.
Phase 1: System & Material Setup
-
Instrument: 400 MHz (or higher) NMR Spectrometer. Probe temperature controlled at 298 K.[2]
-
Solvent: DMSO-d6 (Provides excellent solubility for Piroxicam and impurities).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from Piroxicam's aromatic region (7.0 - 8.5 ppm) and methyl signals.
-
Phase 2: Sample Preparation (Gravimetric Precision)
-
Crucial Step: Use a micro-balance (readability 0.001 mg or better).
-
Weigh approx. 10 mg of the Piroxicam Impurity C candidate (
) into a vial. -
Weigh approx. 5 mg of Maleic Acid IS (
) into the same vial. -
Add 0.6 mL DMSO-d6 and vortex until fully dissolved.
-
Transfer to a high-quality 5mm NMR tube.
Phase 3: Acquisition Parameters (The "q" in qNMR)
To ensure quantitative accuracy (uncertainty < 1%), standard qualitative parameters must be modified:
-
Pulse Angle: 90° (Maximize signal).
-
Relaxation Delay (D1): 30 seconds .
-
Scientific Logic:[3] D1 must be
(Longest longitudinal relaxation time). Piroxicam aromatic protons typically have s. A 30s delay ensures >99.9% magnetization recovery.
-
-
Scans (NS): 16 or 32 (Sufficient S/N ratio > 300:1).
-
Spectral Width: 20 ppm (To capture all signals and baseline).
Phase 4: Processing & Calculation
-
Phasing: Manual phasing is required (Automatic phasing is often insufficient for quantitative integration).
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration: Integrate the Maleic Acid singlet (6.3 ppm) and a distinct, non-overlapping aromatic proton from Impurity C (e.g., doublet at ~8.1 ppm).
-
Calculation: Apply the qNMR equation derived in Section 3.
Workflow Visualization
The following workflow outlines the decision logic and execution path for establishing a valid reference standard system.
Figure 2: Strategic workflow for selecting and characterizing reference standards based on regulatory risk and available resources.
References
-
United States Pharmacopeia (USP). USP Monograph: Piroxicam.[4] USP-NF.[5] Link
-
European Pharmacopoeia (Ph. Eur.). Piroxicam Monograph 0944. EDQM. Link
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
Singh, S., et al. "Determining and reporting purity of organic molecules: Why qNMR." Magnetic Resonance in Chemistry, 2012.[6]
-
Modhave, D. T., et al. "Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam." Analytical Methods, 2011.
-
Barary, M. H., et al. "Spectrofluorimetric determination of 2-aminopyridine as a potential impurity in piroxicam." Journal of Pharmaceutical and Biomedical Analysis, 2004.
Sources
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- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
This document provides essential, field-proven guidance for the safe handling and disposal of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and environmental responsibility in the laboratory.
Hazard Assessment and Chemical Profile
Understanding the chemical's reactivity and toxicity is the foundation of safe disposal. While comprehensive toxicological data for 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is not widely available, a robust safety profile can be constructed by analyzing its structural components: a 6-methylpyridine amine and an oxoacetic acid moiety.[1]
-
Pyridine Core: Pyridine and its derivatives are often classified as hazardous substances.[2][3] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4] A key concern is the generation of toxic nitrogen oxides (NOx) upon thermal decomposition.[1][5]
-
Oxoacetic Acid Moiety: This functional group, also known as glyoxylic acid, imparts acidic and potentially corrosive properties.[6] It can cause irritation or burns to the skin, eyes, and respiratory tract.[6]
-
Overall Profile: The compound should be handled as a solid that is potentially harmful, an irritant to skin and eyes, and environmentally hazardous.[1][7] It is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids.[1] Due to its low soil adsorption potential, release into drains or the environment must be strictly avoided to prevent contamination of ground and surface water.[8]
| Property | Information | Source |
| Appearance | Solid (Assumed) | N/A |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing reagents, Strong acids. | [1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx). | [1][5] |
| Known Hazards | May be harmful if inhaled. Potential for skin and eye irritation. Weakness and convulsions are possible signs of exposure. | [1][7][9] |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety is critical. The following PPE is mandatory when handling 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid in any form.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. | Protects against accidental splashes of solutions or contact with airborne dust particles.[1] |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Prevents dermal absorption, which is a potential route of exposure for pyridine derivatives.[4][10] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved N95 (US) or P1 (EU) dust mask if weighing or transferring powder where dust may be generated. | Minimizes inhalation of the solid compound.[1] |
Core Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring), use a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Avoidance: Avoid contact with skin and eyes and prevent dust formation and inhalation.[1]
Waste Management and Disposal Workflow
Proper segregation, containment, and labeling of chemical waste are not just regulatory requirements but are essential for the safety of all laboratory and waste management personnel. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[13]
Step 1: Waste Segregation
Properly segregating waste at the point of generation is the most critical step.
-
Solid Chemical Waste: This stream includes expired pure compounds, residues from reaction vessels, and any material grossly contaminated with the solid chemical (e.g., weighing paper, contaminated paper towels from a spill).
-
Aqueous Chemical Waste: This includes all dilute solutions containing the compound. Do not neutralize the waste unless it is part of a validated and approved laboratory procedure. Given the complex organic nature of the molecule, it is safer to dispose of it as hazardous aqueous waste.[14]
-
Contaminated Sharps: Needles, razor blades, or broken glass contaminated with the compound must be collected in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[15]
-
Empty Containers: Containers that once held the compound must be decontaminated before disposal.[15]
Step 2: Containerization and Labeling
-
Containers: Use chemically compatible containers with secure, tight-fitting lids. High-density polyethylene (HDPE) carboys are suitable for both solid and aqueous waste streams.[14]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid" and any other constituents in the waste stream.
-
The approximate percentage of each component.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 3: Disposal Procedure
-
Collect Waste: Collect the segregated waste streams in their appropriately labeled containers.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab. The SAA must have secondary containment to capture any potential leaks.[14] Ensure incompatible waste streams are segregated.[14]
-
Arrange Pickup: Once the container is nearly full (no more than 3/4 full) or has been accumulating for 60 days, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14][16]
Caption: Waste Disposal Decision Workflow.
Decontamination and Spill Management
Decontamination of Glassware and Surfaces
Proper decontamination protects subsequent users and ensures the integrity of future experiments.
-
Initial Rinse: Rinse the glassware or surface with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the organic residue. Collect this initial rinsate as hazardous aqueous waste.[15]
-
Wash: Wash the item thoroughly with a laboratory detergent (e.g., Alconox® or Liquinox®) and warm water.[17]
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[17]
-
Dry: Allow items to air dry completely or place them in a drying oven.
Spill Management Protocol
In the event of a spill, remain calm and follow these procedures.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large, involves other hazardous materials, or you feel unable to handle it safely, evacuate the area and contact your institution's EHS emergency line.
-
For Small, Contained Spills (Solid):
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles).
-
Gently cover the spill with an absorbent material like vermiculite, dry sand, or a chemical spill pad to prevent the powder from becoming airborne.[1][3]
-
Carefully sweep the material into a dustpan.[1] Do not dry sweep , as this can create dust. If necessary, lightly moisten the absorbent material to minimize dust generation.
-
Place the collected material into a labeled hazardous waste container.
-
Decontaminate the spill area using the procedure described above, collecting all cleaning materials as solid hazardous waste.
-
Caption: Small Spill Cleanup Workflow.
References
- Safety Data Sheet. (n.d.). UFA028.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
- Labbox Export. (n.d.). Safety Data Sheet: UN1282 Pyridine.
- Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC.
- Safety Data Sheet. (2025). 2-(2-Aminoethyl)pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-6-methylpyridine.
- MilliporeSigma. (2025). Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet: Amino-PEG3-C2-acid.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-Amino-6-Methylpyridine.
- TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-2-methylpyridine.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: Glyoxylic acid monohydrate 95%.
- Northwestern University. (2015). Hazardous Waste Disposal Guide.
- Purdue University. (n.d.). Hazardous Waste Disposal.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2025). Methyl N-pyridin-2-ylglycinate Env. Fate/Transport.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methylpyrazine.
- Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID).
- PubChem. (n.d.). 2-Amino-6-methylpyridine.
Sources
- 1. peptide.com [peptide.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
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- 4. labbox.eu [labbox.eu]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
